Posaconazole is a triazole antifungal agent primarily used for the prevention and treatment of invasive fungal infections, particularly in immunocompromised patients. It is effective against a range of fungi, including Aspergillus and Candida species. Posaconazole is classified under the azole class of antifungals, which function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Posaconazole was developed by Schering-Plough and is marketed under various brand names, including Posac. It is available in different formulations, such as delayed-release tablets and oral suspension, and is indicated for use in adults and pediatric patients aged 13 years and older who are at high risk for invasive fungal infections due to conditions such as hematopoietic stem cell transplant or prolonged neutropenia due to chemotherapy .
The synthesis of Posaconazole involves multi-step chemical reactions that create its complex triazole structure. The key steps typically include:
Technical details on specific reagents, solvents, and conditions used in each step are usually proprietary but can be found in scientific literature focusing on antifungal drug development.
Posaconazole has a complex molecular structure characterized by its triazole ring and various substituents. The molecular formula for Posaconazole is C_{37}H_{42}ClN_{5}O_{4}S.
Posaconazole's primary chemical reaction involves its interaction with fungal enzymes critical for ergosterol synthesis. The key reaction is:
Posaconazole inhibits this enzyme, leading to an accumulation of toxic sterol precursors within the fungal cell, disrupting membrane integrity and function.
Posaconazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. By targeting lanosterol 14-alpha-demethylase, it prevents the conversion of lanosterol to ergosterol, leading to:
Clinical studies have demonstrated that Posaconazole significantly reduces fungal infection rates in high-risk populations compared to placebo treatments .
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Posaconazole is primarily used in clinical settings for:
Posaconazole (4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)furan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one) inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Its extended side chain architecture enables multipoint binding within the enzyme's active site. The tetrahydrofuran oxygen forms hydrogen bonds with CYP51's heme-coordinated water network, while the difluoro phenyl ring occupies hydrophobic pockets in helix A', β4-1/β4-2 strands, and the FG loop [2] [3]. This creates 35% greater van der Waals contact surface area than voriconazole, significantly reducing dissociation kinetics [2]. X-ray crystallography reveals that posaconazole's terminal triazole group coordinates with the heme iron at a bond distance of 2.1 Å, while its rigid side chain maintains optimal orientation during catalytic cycling [3].
Table 1: Structural Features Governing Posaconazole-CYP51 Binding
Structural Element | Binding Domain Interaction | Functional Consequence |
---|---|---|
Tetrahydrofuran oxygen | H-bond with water network | Stabilizes transition state |
Difluoro phenyl rings | Hydrophobic pockets (Helix A', FG loop) | Prevents substrate access |
Triazole ring | Heme iron coordination (2.1 Å) | Irreversible enzyme inhibition |
Piperazine extension | Salt bridges with acidic residues | Reduces conformational flexibility |
Posaconazole exhibits differential binding against clinically relevant CYP51 mutations. Against Aspergillus fumigatus TR34/L98H mutants, posaconazole maintains MIC values of 0.5–1 mg/L due to preserved hydrogen bonding with Gly54 and Phe98, whereas itraconazole MICs exceed 16 mg/L [1]. Molecular dynamics simulations reveal a 4.2 kcal/mol binding energy advantage over voriconazole against TR46/Y121F/T289A mutants, attributed to compensatory hydrophobic interactions with Tyr121 [1] [6]. In Candida auris, the Y132F mutation in ERG11 (homolog of CYP51) reduces posaconazole binding by 12-fold compared to wild-type, yet absolute binding affinity remains 3-fold higher than fluconazole due to enhanced π-π stacking with phenylalanine residues [6].
Table 2: Posaconazole Binding Parameters Against Resistant CYP51 Isoforms
Mutation (Species) | ΔG Binding (kcal/mol) | MIC Shift vs Wild-Type | Critical Interactions |
---|---|---|---|
TR34/L98H (A. fumigatus) | -9.8 (±0.4) | 4-fold increase | Gly54 H-bonds, Phe98 hydrophobic |
TR46/Y121F/T289A (A. fumigatus) | -8.7 (±0.6) | 8-fold increase | Tyr121 π-π stacking |
Y132F (C. auris) | -7.2 (±0.3) | 12-fold increase | Weakened heme coordination |
S645Y (C. albicans Fks1) | N/A | No direct effect | Independent resistance mechanism |
Posaconazole exhibits concentration-dependent fungicidal activity against Candida albicans yeasts (EC50 0.06 mg/L) but fungistatic effects against hyphae. Time-kill assays demonstrate ≥3-log reduction in yeast CFU at 4×MIC after 24h, whereas hyphal forms require 72h for equivalent reduction [5]. Post-antifungal effects (PAFE) persist for 8.2±1.3h in yeasts versus 3.1±0.8h in hyphae, correlating with differential ergosterol depletion rates (yeasts: 94% at 8h; hyphae: 42% at 8h) [2] [5]. Against echinocandin-resistant C. albicans (Fks1 S645Y), posaconazole plus caspofungin reduces the MFC from 32 mg/L to 0.5 mg/L via synergistic disruption of cell wall integrity. This combination extends PAFE to 14.3h in yeasts by prolonging β-glucan synthase inhibition [5].
Table 3: Time-Kill Kinetics of Posaconazole Against Candida Morphotypes
Parameter | Yeast Form | Hyphal Form | Mechanistic Basis |
---|---|---|---|
EC50 (mg/L) | 0.06 | 0.25 | Differential membrane fluidity |
Max kill rate (log CFU/h) | 0.42 | 0.15 | Hyphal ergosterol distribution |
PAFE duration (h) | 8.2 ± 1.3 | 3.1 ± 0.8 | Chitin repair capacity |
Synergy with caspofungin (FIC index) | 0.21 | 0.43 | Hyphal β-glucan masking |
Posaconazole achieves intracellular concentrations 33-55× higher than plasma levels in alveolar macrophages via pH-dependent partitioning. The drug's weak base properties (pKa 3.6/4.6) facilitate lysosomal trapping where protonation prevents efflux [3] [4]. ABC transporter studies show negligible efflux by P-glycoprotein (efflux ratio 1.8 vs 42 for itraconazole), but significant accumulation inhibition in CDR1-overexpressing Candida strains [2] [6]. Intracellular pharmacokinetics follow three-compartment modeling: rapid diffusion into cytosol (tmax 1.2h), slow equilibration with organelles (tmax 8h), and prolonged retention in lipid droplets (t1/2 31h) [3]. In Candida auris, F635Y mutation in Fks2 enhances glucan synthase activity, reducing intracellular retention by 38% through altered membrane composition [6].
All data derived from cited research; pharmacokinetic/toxicological data excluded per scope requirements.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5